molecular formula C20H23FN2O3 B2655919 N-cyclopentyl-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide CAS No. 941973-98-4

N-cyclopentyl-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2655919
CAS No.: 941973-98-4
M. Wt: 358.413
InChI Key: PHDNDTMKGGDESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is a synthetic acetamide derivative intended for research and development purposes. Structurally, it features a pyridinone core, a motif present in various bioactive molecules . The molecule is further characterized by a 2-fluorobenzyl ether group and an N-cyclopentyl acetamide moiety, a functional group found in other compounds used in scientific research . Compounds with similar structural features, such as acetamide derivatives with heterocyclic systems, are often investigated for their potential to interact with specific biological targets . As a research chemical, its value may lie in areas such as medicinal chemistry, where it could serve as a key intermediate or a candidate for hit-to-lead optimization, or in chemical biology for probing protein function . Researchers can utilize this compound to explore its physical and chemical properties, receptor binding affinity, enzyme inhibition potential, and other pharmacological characteristics in vitro. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. This product is offered For Research Use Only. It is not for human consumption.

Properties

IUPAC Name

N-cyclopentyl-2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c1-14-10-18(24)19(26-13-15-6-2-5-9-17(15)21)11-23(14)12-20(25)22-16-7-3-4-8-16/h2,5-6,9-11,16H,3-4,7-8,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDNDTMKGGDESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NC2CCCC2)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyridinone Core

Halogenated Benzyloxy Substituents
  • Compound 12b (): 5-((2-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde shares the 2-fluorobenzyloxy motif but lacks the pyridinone core. Its synthesis (48.8% yield) demonstrates feasibility for introducing fluorine at the ortho position .
  • Compound 24d (): Features a 3-(benzyloxy)-2-methylpyridinone core. The absence of fluorine may reduce metabolic stability compared to the target compound .
Methyl Substitution at Position 2
  • The 2-methyl group in the target compound is conserved in analogs like 24d and 24e (), suggesting its role in stabilizing the pyridinone tautomer or modulating steric interactions .

Acetamide Side Chain Modifications

Cyclopentyl vs. Cyclohexyl and Furan Groups
  • N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide () : A cyclohexyl group increases steric bulk, which may hinder membrane permeability. This compound is a white solid with a melting point of 150–152°C, indicating high crystallinity .
  • 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide () : The furan-2-ylmethyl substituent introduces aromaticity and polarity, which could affect solubility and metabolic oxidation .
Molecular Weight and Lipophilicity
  • The target compound’s molecular weight (estimated ~400–450 g/mol) is comparable to 24d (~500–550 g/mol, ) but lower than Compound 23 (, ~693 g/mol due to DMSO solvation) .
  • The 2-fluorobenzyloxy group likely increases logP compared to non-fluorinated analogs, enhancing membrane permeability but risking solubility challenges.

Tabular Comparison of Key Analogs

Compound Name Pyridinone Substituent Acetamide Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 5-((2-Fluorobenzyl)oxy)-2-methyl Cyclopentyl ~430 (estimated) Hypothetical metabolic stability
24d () 3-(Benzyloxy)-2-methyl Di-tert-butyl dicarbamate ~550 Structural characterization
Compound in 5-((2-Fluorobenzyl)oxy)-2-methyl Furan-2-ylmethyl ~400 Similar core, polar substituent
N-cyclohexyl-... () 4-Fluorophenyl Cyclohexyl, propyl 334.21 High crystallinity (MP 150–152°C)
Coumarin-acetamide () Coumarin core Varied ~350–400 Antioxidant activity

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